LogP and Lipophilicity Comparison: 6-Chloro-7-fluoro-2-methyl-1H-indole vs. Non-Halogenated 2-Methylindole
The calculated LogP value of 6-Chloro-7-fluoro-2-methyl-1H-indole is 3.26882, representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold 2-methylindole (calculated LogP approximately 2.1–2.3 based on fragment contribution methods) . The chlorine atom at C6 is the primary driver of this lipophilicity increase, with the fluorine at C7 contributing a modest electronic modulation effect . This LogP value positions the compound in an optimal range for membrane permeability (LogP 1–4) while the halogen substituents provide metabolic shielding. In comparison, the 7-fluoro-2-methyl-1H-indole analog (lacking C6 chlorine) has a LogP of 2.41 , demonstrating that the chlorine substituent contributes approximately 0.86 LogP units to lipophilicity.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.27 |
| Comparator Or Baseline | 7-Fluoro-2-methyl-1H-indole: LogP = 2.41; 2-Methylindole (estimated): LogP ≈ 2.1–2.3 |
| Quantified Difference | ΔLogP = +0.86 vs. 7-fluoro analog; ΔLogP ≈ +1.0 vs. unsubstituted 2-methylindole |
| Conditions | Calculated LogP values from vendor technical datasheets using standardized computational prediction methods |
Why This Matters
The 0.86 LogP unit increase relative to the mono-fluorinated analog translates to approximately 7.2-fold higher octanol-water partition coefficient, directly impacting membrane permeability and cellular uptake in biological assays.
